Fmoc-D-Hse(Trt)-OH
Overview
Description
Fmoc-D-Hse(Trt)-OH is a building block that enables side-chain modification of homoserine serines by Fmoc SPPS . The Trt group can be removed with 1% TFA in DCM containing 5% TIS, enabling the side-chain hydroxyl group to be selectively modified whilst the derivative is attached to the solid support .
Synthesis Analysis
The Trt group can be removed with 1% TFA in dichloromethane (silanes as scavengers) while tBu-type protecting groups stay intact . Resin bound Hse (Trt), Ser (Trt), Thr (Trt), and Tyr (Clt) are versatile building blocks for on-resin side chain modifications, like phosphorylation, sulfonation or PEGylation .Molecular Structure Analysis
The molecular formula of Fmoc-D-Hse(Trt)-OH is C38H33NO5 . The molecular weight is 583.7 g/mol . The IUPAC name is (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-trityloxybutanoic acid .Chemical Reactions Analysis
The Trt group can be removed with 1% TFA in dichloromethane (silanes as scavengers) while tBu-type protecting groups stay intact . This allows for on-resin side chain modifications, like phosphorylation, sulfonation or PEGylation .Physical And Chemical Properties Analysis
Fmoc-D-Hse(Trt)-OH has a molecular weight of 583.7 g/mol . Its XLogP3-AA value, which is a measure of how easily a molecule can cross cell membranes, is 7.6 .Scientific Research Applications
The Fmoc/tBu solid-phase synthesis is a common method used for peptide synthesis in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Intermediates are not isolated, but extensive washing with solvents is carried out between the synthetic steps .
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Drug Development : Peptides are gaining considerable attention as potential drugs . The ability to synthesize specific peptides using compounds like “Fmoc-D-Hse(Trt)-OH” can aid in the development of new therapeutic agents.
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Green Chemistry : There are ongoing efforts to make peptide synthesis more environmentally friendly . This includes exploring the use of greener solvents in solid-phase peptide synthesis .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-trityloxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO5/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTREFXHXPNEJN-PGUFJCEWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585041 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-(triphenylmethyl)-D-homoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Hse(Trt)-OH | |
CAS RN |
257886-01-4 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-(triphenylmethyl)-D-homoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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